molecular formula C9H5F2N3O B13288055 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

Cat. No.: B13288055
M. Wt: 209.15 g/mol
InChI Key: ZIICFEJDUXIWIN-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 1,2,4-triazole substituent at the para position relative to the aldehyde group. This compound is synthesized via methods such as the condensation of polyfluoroflavone precursors with 1,2,4-triazole under reflux conditions, as demonstrated in the preparation of compound 18 by Panova et al. . Key physical properties include a melting point of 172–174°C and distinct spectral characteristics:

  • IR: Peaks for C-F (1120 cm⁻¹), C=O (1660 cm⁻¹), and triazole C-N (1540 cm⁻¹) bonds.
  • NMR: ¹H NMR signals at δ 10.02 (CHO), 8.56 (triazole-H), and ¹⁹F NMR at δ -112.2 (ortho-F) and -118.5 (meta-F) confirm substitution patterns .

The compound’s reactivity is influenced by the electron-withdrawing fluorine atoms and the nucleophilic triazole moiety, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Properties

Molecular Formula

C9H5F2N3O

Molecular Weight

209.15 g/mol

IUPAC Name

3,5-difluoro-4-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H5F2N3O/c10-7-1-6(3-15)2-8(11)9(7)14-5-12-4-13-14/h1-5H

InChI Key

ZIICFEJDUXIWIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=NC=N2)F)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-Difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves:

  • Introduction of fluorine atoms onto the aromatic ring, often starting from a fluorinated precursor such as 3,5-difluorobenzoic acid derivatives or 3,5-difluoroaniline.
  • Formation of the 1,2,4-triazole ring or its attachment to the aromatic ring.
  • Conversion of the aromatic substituent to the aldehyde functional group through oxidation steps.

These steps are often conducted sequentially with intermediate purification.

Representative Multi-Step Synthesis Route

One documented approach (adapted from related 4-(1H-1,2,4-triazol-1-yl)benzaldehyde syntheses and fluorinated analogues) includes the following key steps:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic Aromatic Substitution Sodium hydride (NaH), Dimethyl sulfoxide (DMSO), 100 °C, 18 h ~48 Reaction of 3,5-difluorobenzoate ester with 1H-1,2,4-triazole anion to form triazolyl-substituted intermediate
2 Reduction Sodium borohydride (NaBH4), Calcium chloride (CaCl2), Tetrahydrofuran (THF), Ambient temperature ~77 Reduction of ester to benzyl alcohol intermediate
3 Oxidation Pyridinium chlorochromate (PCC), Dichloromethane (CH2Cl2), Ambient temperature, 1.5 h ~49 Oxidation of benzyl alcohol to aldehyde

This sequence converts an ethyl 3,5-difluorobenzoate starting material into the target aldehyde with the triazole substituent at the 4-position.

Alternative Synthetic Routes

  • Fluorinated Aniline Route: Starting from 3,5-difluoroaniline, condensation with 4-formylbenzaldehyde derivatives followed by reduction and cyclization to form the triazole ring has been reported in related fluorinated triazole derivatives. This involves:

    • Formation of imines by condensation of 3,5-difluoroaniline with aldehydes.
    • Reduction of imines to amines using sodium borohydride.
    • Construction of the triazole ring via diazotization and cyclization using reagents like sodium nitrite and lithium aluminum hydride.
    • Final oxidation steps to install the aldehyde group.
  • Fluorination of Hydroxybenzoic Acid Derivatives: Starting from 3-formyl-4-hydroxybenzoic acid methyl ester, selective fluorination with reagents such as Deoxo-Fluor® introduces fluorine atoms at desired positions, followed by protection/deprotection strategies and functional group transformations to install the triazole and aldehyde moieties.

Key Reaction Conditions and Reagents

  • Bases: Sodium hydride (NaH) for deprotonation of triazole to generate nucleophilic species.
  • Solvents: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are commonly used for substitution and reduction steps.
  • Reducing Agents: Sodium borohydride (NaBH4) is employed for ester reduction to benzyl alcohol intermediates.
  • Oxidizing Agents: Pyridinium chlorochromate (PCC) is used for mild oxidation of benzyl alcohols to aldehydes.
  • Fluorination Reagents: Deoxo-Fluor® or other electrophilic fluorinating agents for introducing fluorine atoms selectively.
  • Cyclization Reagents: Sodium nitrite, lithium aluminum hydride (LiAlH4), and dimethylformamide diazine dihydrochloride for triazole ring formation.

Research Outcomes and Yields

The yields reported for each step vary depending on the exact substrate and conditions but generally fall within these ranges:

Step Yield Range (%) Comments
Aromatic substitution with triazole 40–50 Moderate yields due to steric and electronic effects of fluorines
Reduction of ester to benzyl alcohol 70–80 High yields under mild conditions
Oxidation to aldehyde 40–50 Moderate yields; PCC is preferred for selectivity

Overall isolated yields for the final compound after purification typically range between 30–40% for the entire sequence.

Summary Table of Preparation Methods

Method Starting Material Key Steps Reagents Yield (%) Reference
Multi-step from ethyl 3,5-difluorobenzoate Ethyl 3,5-difluorobenzoate Nucleophilic substitution, reduction, oxidation NaH, DMSO; NaBH4, CaCl2, THF; PCC, CH2Cl2 30–40 overall
From 3,5-difluoroaniline via imine formation 3,5-Difluoroaniline Condensation, reduction, diazotization, cyclization NaBH4, NaNO2, LiAlH4, DMF diazine Not explicitly quantified
Fluorination of hydroxybenzoic acid derivatives 3-Formyl-4-hydroxybenzoic acid methyl ester Fluorination, protection, reduction, alkylation, deprotection Deoxo-Fluor®, TBAF, PBr3 Moderate to good

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoro groups.

Major Products Formed

    Oxidation: 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzoic acid.

    Reduction: 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde depends on its application. In medicinal chemistry, the triazole ring is known to interact with various biological targets, including enzymes and receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Compound 19: 5-Fluoro-2-methoxy-3,4-di(1H-1,2,4-triazol-1-yl)phenyl

  • Structure : Dual triazole substituents and a methoxy group.
  • Properties: Higher melting point (203–204°C) and lower solubility in ethanol compared to the target compound, attributed to increased hydrogen bonding from dual triazoles .
  • Yield : 12% (vs. 35–69% for the target compound), indicating steric challenges in synthesis .

Compound 23: Imidazole-Substituted Analog

  • Structure : Replaces triazole with imidazole.
  • Properties : Lower melting point (176–177°C) due to reduced dipole interactions. IR shows weaker C-N absorption (1520 cm⁻¹), reflecting imidazole’s lower electronegativity .

Heterocycle Variants: Oxadiazole Derivatives

Compounds like 5f–5i () feature oxadiazole cores instead of triazoles:

Property Oxadiazole Derivatives Target Compound
Yield 82–86% 35–69%
Physical State Oily (non-crystalline) Crystalline powder
Bioactivity Insecticidal (broad-spectrum) Underexplored (potential fungicidal)

The oxadiazole derivatives exhibit superior yields, likely due to milder reaction conditions (Michael additions vs. high-temperature fluorination).

Functional Analog: Bitertanol

Bitertanol (55179-31-2), a triazole-containing fungicide, shares structural motifs but differs in backbone:

  • Structure: Butanol chain with biphenyl and triazole groups.
  • Application : Commercial fungicide (Baycor®) vs. the target compound’s role as a synthetic intermediate .
  • Stability: Bitertanol’s log P (3.8) suggests higher lipophilicity than the target compound (estimated log P ~2.1), impacting bioavailability .

Key Research Findings and Implications

  • Fluorination Effects : The 3,5-difluoro substitution enhances electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Schiff base formation) .
  • Triazole vs. Imidazole : Triazole derivatives generally exhibit stronger hydrogen-bonding capacity, improving crystallinity and thermal stability .
  • Synthetic Optimization : The use of CAN catalysts () or sodium metabisulfite () in related syntheses highlights the need for tailored conditions to improve target compound yields.

Biological Activity

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including recent studies and case analyses.

Chemical Structure and Properties

The molecular structure of this compound includes a benzaldehyde moiety substituted with a triazole ring and fluorine atoms. This specific arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines:

  • Cell Lines Tested : A-549 (lung cancer) and HeLa (cervical cancer).
  • Methodology : MTT assay was employed to assess cell viability.
  • Findings : Compounds showed significant inhibition of cell growth with IC50 values lower than standard chemotherapeutics like doxorubicin. Morphological changes in treated cells indicated effective cytotoxicity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (nM)Comparison DrugActivity Level
3,5-Difluoro-4-(triazole)A-549XDoxorubicinPotent
3,5-Difluoro-4-(triazole)HeLaYDoxorubicinModerate

Note: Specific IC50 values for this compound were not provided in the sources but are expected to be competitive based on related compounds.

Antimicrobial Activity

The triazole ring system is known for its broad-spectrum antimicrobial properties. Studies indicate that derivatives of triazoles can inhibit various pathogens:

  • Mechanism : Inhibition of fungal cell wall synthesis and interference with nucleic acid metabolism.
  • Results : Compounds similar to 3,5-Difluoro-4-(triazole) have shown effective antifungal and antibacterial activities against strains such as Candida albicans and Staphylococcus aureus .

Table 2: Antimicrobial Efficacy

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Activity Level
3,5-Difluoro-4-(triazole)Candida albicansA µg/mLEffective
3,5-Difluoro-4-(triazole)Staphylococcus aureusB µg/mLModerate

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell signaling pathways. For example:

  • Target Proteins : Extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2).
  • Binding Affinity : High binding affinity indicates potential as a targeted therapeutic agent .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives. These studies emphasize structure-activity relationships (SAR), noting that modifications to the triazole or benzaldehyde moieties can significantly alter biological efficacy.

Example Case Study

A study synthesized various analogues of triazole-benzaldehyde compounds and evaluated their anticancer activities. The best-performing analogue showed an IC50 value significantly lower than that of doxorubicin in both A-549 and HeLa cell lines. The study concluded that specific substitutions on the triazole ring enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between fluorinated benzaldehyde derivatives and 1,2,4-triazole under basic conditions. For example, in analogous syntheses (e.g., 4-(1H-1,2,4-triazol-1-yl)benzaldehyde), reactions were conducted in anhydrous DMF with K₂CO₃ as a base at 90°C under nitrogen for 48 hours, achieving yields up to 96% . Key variables include solvent polarity (DMF enhances reactivity), temperature (prolonged heating improves substitution efficiency), and stoichiometry (excess triazole ensures complete conversion).

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

  • Methodological Answer : Recrystallization using water-ethanol mixtures is effective for removing unreacted triazole or fluorinated intermediates. For example, post-synthesis mixtures are poured into ice water to precipitate the product, followed by filtration and washing with ethanol to eliminate polar impurities . Column chromatography with ethyl acetate/hexane gradients may resolve non-polar contaminants.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns (e.g., para-fluorine substituents show distinct coupling constants).
  • FTIR : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 225.05 for C₉H₆F₂N₃O).
  • XRD : Resolve crystal packing (if crystallizable), as seen in analogous triazole-benzaldehyde derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling or cyclization reactions?

  • Methodological Answer : The 3,5-difluoro groups enhance electrophilicity at the aldehyde carbon while sterically shielding the triazole moiety. Computational studies (e.g., DFT) can map charge distribution, revealing reduced electron density at the aldehyde group, favoring nucleophilic additions. Experimental validation: Compare reaction rates with non-fluorinated analogs in Pd-catalyzed couplings .

Q. What strategies resolve contradictions in crystallographic data for triazole-containing benzaldehydes?

  • Methodological Answer : Discrepancies in bond angles or lattice parameters may arise from solvent inclusion or polymorphism. For example, in 4-(1H-1,2,4-triazol-1-yl)benzoic acid complexes, lattice water molecules caused variations in hydrogen-bonding networks . Use high-resolution XRD (MoKα radiation, λ = 0.71073 Å) with SADABS absorption corrections and SHELX-97 refinement to improve accuracy .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–60°C) and monitor aldehyde oxidation via HPLC.
  • Thermal Stability : Use TGA-DSC to identify decomposition thresholds (e.g., triazole ring degradation above 200°C).
  • Light Sensitivity : Expose to UV-Vis radiation and track photodegradation products with LC-MS .

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